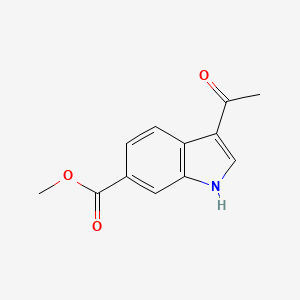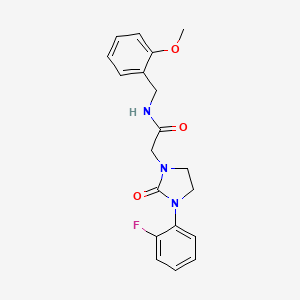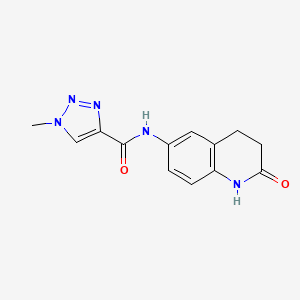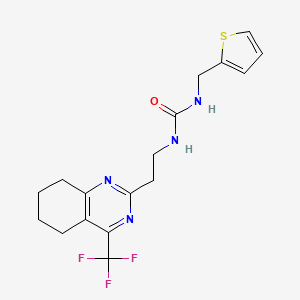
Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the pyrrolidine and piperazine moieties. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
化学反应分析
Types of Reactions
Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activities could lead to the development of new drugs for treating various diseases, including cancer, infections, and neurological disorders.
Industry: In industrial applications, the compound could be used in the development of new materials, catalysts, or other chemical products.
作用机制
The mechanism of action of Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and potentially therapeutic effects.
相似化合物的比较
Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridazine derivatives: Compounds with the pyridazine ring can also exhibit similar properties and applications.
Piperazine derivatives:
The uniqueness of this compound lies in its combination of these three rings, which may confer distinct biological activities and applications not seen in simpler compounds.
属性
IUPAC Name |
ethyl 4-(6-pyrrolidin-1-ylpyridazine-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-2-24-16(23)21-11-9-20(10-12-21)15(22)13-5-6-14(18-17-13)19-7-3-4-8-19/h5-6H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMAPACLWAJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2687081.png)


![(E)-4-(Dimethylamino)-N-[1-(1-methyl-2-oxo-3H-indol-5-yl)ethyl]but-2-enamide](/img/structure/B2687086.png)

![N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2687088.png)

![9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B2687090.png)
![N-([2,4'-bipyridin]-4-ylmethyl)thiophene-3-carboxamide](/img/structure/B2687092.png)


![3-{4-[2,6-bis(propan-2-yl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2687097.png)

![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate](/img/structure/B2687101.png)
